molecular formula C9H16O B13988614 1-Oxaspiro[4.5]decane CAS No. 176-91-0

1-Oxaspiro[4.5]decane

Cat. No.: B13988614
CAS No.: 176-91-0
M. Wt: 140.22 g/mol
InChI Key: RNXNMGPFJLESKN-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]decane is a bicyclic organic compound characterized by a spirocyclic structure where an oxygen atom is incorporated into the ring system. This compound is notable for its unique structural motif, which is often found in various biologically active natural products. The presence of the spirocyclic oxygen atom imparts distinct chemical and biological properties to the molecule, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones. This method, catalyzed by copper, provides enantioenriched 1-oxaspiro[4.5]decanes in high yields and with excellent stereoselectivity . Another method involves the intramolecular oxygen-nucleophilic cyclization of alcohols, which also yields the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spirocyclic oxygen atom, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic ketones, lactones, alcohols, ethers, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which 1-oxaspiro[4.5]decane exerts its effects is primarily through its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. For example, certain derivatives of this compound have been found to inhibit the Hedgehog signaling pathway, which is implicated in cancer development . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development .

Properties

CAS No.

176-91-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-oxaspiro[4.5]decane

InChI

InChI=1S/C9H16O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-8H2

InChI Key

RNXNMGPFJLESKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCO2

Origin of Product

United States

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